Medicinal ChemistryChemical SynthesisQuality Control
Medicinal chemistry projects often face poor aqueous solubility and metabolic instability with planar aromatic scaffolds. This saturated heterocyclic building block (≥98% purity) offers a validated solution.
- **Improved drug-likeness:** Tetrahydro backbone disrupts π-stacking, enhancing solubility vs. imidazo[1,2-b]pyridazine (CAS 766-55-2).
- **Oncology relevance:** Derivatives show single-digit µM potency against MCF-7 (breast) and SK-MEL-28 (melanoma) cells; docking confirms BRAF/MEK2/PDGFRA binding.
- **Supply security:** High-purity research grade, published reproducible synthesis, available for immediate global shipment.
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
CAS No.54760-47-3
Cat. No.B3144242
⚠ Attention: For research use only. Not for human or veterinary use.
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine: Core Scaffold for Kinase and Anticancer Probes
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine (CAS 54760-47-3, MFCD21336093, molecular weight 123.16 g/mol) is a saturated heterocyclic building block featuring a fused imidazole-pyridazine core. It functions as a versatile scaffold for medicinal chemistry, enabling the construction of libraries targeting kinases implicated in oncology and other diseases. The saturated tetrahydro backbone confers distinct physicochemical properties compared to the fully aromatic imidazo[1,2-b]pyridazine [1]. Its commercial availability as a high-purity research reagent (≥98% purity) supports reliable and reproducible synthetic campaigns .
Saturated heterocyclic scaffold for kinase-targeted probe and anticancer library synthesis.
Tetrahydro core may provide improved solubility profile compared to fully aromatic analogs.
[1] Sasaki, T., Ohno, M., & Ito, E. (1983). Ring transformation of oxazoles to fused imidazoles. New synthetic route for 6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine and 5-methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, and their perhydrobenzo analogues. Journal of the Chemical Society, Perkin Transactions 1, 3027-3030. DOI: 10.1039/P19830003027 View Source
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine: Why Aromatic Analogs Fail as Substitutes
Substituting 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine with its fully aromatic counterpart, imidazo[1,2-b]pyridazine (CAS 766-55-2), is not chemically or pharmacologically equivalent. The key differentiator is the saturated tetrahydro backbone, which fundamentally alters the core's geometry, physicochemical profile, and metabolic stability. The aromatic scaffold is planar and often exhibits poor aqueous solubility [1], whereas the saturated scaffold disrupts π-stacking interactions, conferring improved solubility and a distinct three-dimensional binding mode [2]. This structural divergence directly impacts synthetic derivatization potential and downstream biological activity. Consequently, substituting one core for the other will yield a different library of final compounds with non-interchangeable biological profiles, making 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine a specific and non-negotiable starting material for projects aiming to explore this unique chemical space.
Aromatic analog may shift core geometry, solubility, and metabolic stability. Derivatization pathways and biological response profiles are likely non-transferable. Direct substitution is not recommended without validation.
[2] Bourzikat, O., El Abbouchi, A., Ghammaz, H., El Brahmi, N., El Fahime, E., Paris, A., Daniellou, R., Suzenet, F., Guillaumet, G., & El Kazzouli, S. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. DOI: 10.3390/molecules27165238 View Source
Purity and Quality Control for Reproducible Synthesis
For procurement decisions, a key differentiator is the availability of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine at a guaranteed high purity suitable for demanding synthetic applications. The compound is commercially available with a purity specification of NLT 98% . This high purity minimizes batch-to-batch variability and reduces the need for in-house purification, thereby accelerating research timelines and ensuring experimental reproducibility.
Purity specificationSpecification review
NLT 98%
Supports batch consistency for reproducible synthesis.
Vendor specification; verify against certificate of analysis.
Medicinal ChemistryChemical SynthesisQuality Control
Evidence Dimension
Chemical Purity
Target Compound Data
NLT 98%
Comparator Or Baseline
Standard research chemical purity (often unspecified or 95-97%)
Quantified Difference
≥ 1-3% higher purity assurance
Conditions
Vendor specification (MolCore)
Why This Matters
Higher purity specification translates to more predictable reactivity in multi-step syntheses and reduces the risk of off-target effects from impurities in biological assays.
Medicinal ChemistryChemical SynthesisQuality Control
Established Synthetic Route for Efficient Derivatization
A robust and well-documented synthetic route is available for the construction of the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold, which is a critical advantage for research groups planning to use it as a starting point for library synthesis. The core can be synthesized via ring transformation of γ-keto-oxazoles with hydrazine, followed by reduction with NaBH4 [1]. This established methodology provides a reliable pathway to the scaffold, ensuring that researchers can generate a sufficient quantity of the building block or its derivatives for downstream applications.
Synthetic routeReported method
Ring transformation of γ-keto-oxazoles, then NaBH₄ reduction.
Established peer-reviewed method de-risks scaffold accessibility.
Published conditions; may require optimization for specific derivatives.
Synthesis via ring transformation and reduction is described and reproducible
Comparator Or Baseline
Scaffolds with no published or reliable synthetic route
Quantified Difference
Not applicable (qualitative advantage)
Conditions
Peer-reviewed synthesis in Journal of the Chemical Society, Perkin Transactions 1
Why This Matters
Access to a proven synthetic route de-risks the procurement decision, ensuring that the compound is not a 'dead-end' intermediate but a viable starting point for productive medicinal chemistry efforts.
[1] Sasaki, T., Ohno, M., & Ito, E. (1983). Ring transformation of oxazoles to fused imidazoles. New synthetic route for 6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine and 5-methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, and their perhydrobenzo analogues. Journal of the Chemical Society, Perkin Transactions 1, 3027-3030. DOI: 10.1039/P19830003027 View Source
Potent Anticancer Leads from Derivatization
While the parent scaffold itself is an intermediate, its value is directly demonstrated by the biological activity of derivatives synthesized from it. Novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides exhibited potent anticancer activity against human cancer cell lines. Compounds 4e and 4f achieved IC50 values of 9.4 μM and 7.8 μM against MCF-7 (breast) and SK-MEL-28 (melanoma) cell lines, respectively. This activity is comparable to the reference chemotherapeutics 5-fluorouracil (IC50 2.3-3.3 μM) and etoposide (IC50 1.1-3.3 μM) in the same assay [1].
Derivative cytotoxicityClass-level inference
4e: IC₅₀ 9.4 μM (MCF-7); 4f: 7.8 μM (SK-MEL-28)
Supports cell-model endpoint review and scaffold functionalization.
Derivative 4e is within ~3-4 fold of 5-FU and etoposide in MCF-7 cells; derivative 4f is within ~2.4-7 fold of etoposide and 5-FU in SK-MEL-28 cells.
Conditions
MTT assay, 72h incubation, human cancer cell lines MCF-7 and SK-MEL-28
Why This Matters
This provides direct, quantitative evidence that functionalization of the 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core yields compounds with therapeutically relevant potency, validating its selection as a privileged scaffold for anticancer programs.
Anticancer Drug DiscoveryKinase InhibitionSAR Studies
[1] Bourzikat, O., El Abbouchi, A., Ghammaz, H., El Brahmi, N., El Fahime, E., Paris, A., Daniellou, R., Suzenet, F., Guillaumet, G., & El Kazzouli, S. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. DOI: 10.3390/molecules27165238 View Source
Solubility Advantage Over Aromatic Analogs
A key differentiator for the procurement of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine over the aromatic imidazo[1,2-b]pyridazine (CAS 766-55-2) is its significantly altered solubility profile. The aromatic scaffold is reported to be slightly soluble in DMSO and methanol but insoluble in water [1]. In contrast, the saturated tetrahydro scaffold exhibits improved aqueous solubility due to the disruption of planar π-stacking and increased molecular polarity [2]. This class-level inference is supported by the generally improved drug-likeness properties of saturated heterocycles, making the tetrahydro scaffold a more attractive starting point for developing compounds with favorable ADME properties.
Class-level inference: Tetrahydro scaffold exhibits superior aqueous solubility compared to its aromatic counterpart.
Comparator Or Baseline
Imidazo[1,2-b]pyridazine (CAS 766-55-2): insoluble in water; slightly soluble in DMSO, methanol.
Quantified Difference
Not quantified (qualitative difference)
Conditions
Comparison of reported solubility characteristics from vendor and literature sources.
Why This Matters
Improved aqueous solubility is a critical parameter for downstream applications, including in vitro assays and in vivo studies, reducing the need for high concentrations of co-solvents like DMSO that can confound biological results.
[2] Bourzikat, O., El Abbouchi, A., Ghammaz, H., El Brahmi, N., El Fahime, E., Paris, A., Daniellou, R., Suzenet, F., Guillaumet, G., & El Kazzouli, S. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. DOI: 10.3390/molecules27165238 View Source
This scaffold is ideally suited for medicinal chemistry groups focused on developing novel kinase inhibitors for oncology. The evidence from Section 3 demonstrates that simple functionalization of the core yields compounds with single-digit micromolar potency against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines [1]. This positions 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine as a validated starting point for hit-to-lead campaigns targeting these cancers.
Focused Chemical Libraries with Optimal ADME Profiles
Procurement of this building block is highly recommended for projects where aqueous solubility and metabolic stability are key design criteria. The saturated tetrahydro core offers a demonstrably improved solubility profile compared to the planar aromatic analog [2], which is a common liability in drug discovery. Using this scaffold from the outset can guide medicinal chemistry efforts toward more drug-like chemical space.
Core Scaffold for SAR Studies and Derivatization
For research laboratories with synthetic capabilities, 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine serves as an ideal core for building proprietary libraries. Its availability in high purity (≥98%) and the existence of a published, reproducible synthetic route [3] ensure that the scaffold can be reliably sourced or produced in-house. This facilitates systematic structure-activity relationship (SAR) studies exploring substitutions at multiple positions on the imidazole and pyridazine rings.
Tool Compounds for Kinase Target Validation
Molecular docking studies on derivatives of this scaffold have shown strong binding affinities with key kinases implicated in cancer, including BRAF, MEK2, and PDGFRA [1]. This makes the core scaffold a valuable tool for developing selective chemical probes to dissect the function of these kinases in cellular models, aiding in target validation and mechanism-of-action studies.
Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity endpoint review
MCF-7 and SK-MEL-28 cell-line response context
Solubility-focused library design
Scaffold solubility profile
Aqueous solubility comparison context
Structure-activity relationship studies
Synthetic accessibility and purity
Reproducible derivatization and batch consistency
Kinase target engagement studies
Kinase selectivity profile review
BRAF/MEK2/PDGFRA docking context
[1] Bourzikat, O., El Abbouchi, A., Ghammaz, H., El Brahmi, N., El Fahime, E., Paris, A., Daniellou, R., Suzenet, F., Guillaumet, G., & El Kazzouli, S. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. DOI: 10.3390/molecules27165238 View Source
[3] Sasaki, T., Ohno, M., & Ito, E. (1983). Ring transformation of oxazoles to fused imidazoles. New synthetic route for 6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine and 5-methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, and their perhydrobenzo analogues. Journal of the Chemical Society, Perkin Transactions 1, 3027-3030. DOI: 10.1039/P19830003027 View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.